molecular formula C11H13BrN4O2S2 B2359324 4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338954-10-2

4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B2359324
CAS No.: 338954-10-2
M. Wt: 377.28
InChI Key: OSVXTVMRYKAGAA-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, incorporating a 1,2,4-triazole scaffold known for its versatile biological activities . This compound is primarily investigated for its potential as an enzyme inhibitor. The 1,2,4-triazole core is a privileged structure in drug discovery, and its derivatives have demonstrated potent inhibitory effects on various enzymes . Notably, structurally related 4-bromobenzenesulfonate hybrids bearing the 1,2,4-triazole moiety have been identified as effective inhibitors of the GST enzyme, a recognized target in the development of anti-cancer therapeutics . Furthermore, the integration of sulphonamide and azole moieties, as seen in this compound, is a established strategy for designing novel molecules with antiproliferative properties, particularly in challenging areas such as drug-resistant lung cancer models . Researchers value this compound as a key intermediate or building block for developing new therapeutic candidates, leveraging its potential to modulate critical biological pathways involved in cancer progression .

Properties

IUPAC Name

4-bromo-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2S2/c1-2-16-10(14-15-11(16)19)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVXTVMRYKAGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

Propanehydrazide (derived from propionic acid and hydrazine hydrate) reacts with phenylisothiocyanate under microwave irradiation (2 min, 150 W) to yield N-propionyl-N'-phenylthiosemicarbazide (3 ) in 95% yield. Comparative analysis shows microwave methods enhance reaction rates 120-fold versus conventional reflux (4 h).

Reaction Conditions:

  • Substrate: Propanehydrazide (1 mmol)
  • Reagent: Phenylisothiocyanate (1.2 mmol)
  • Solvent: Ethanol (5 mL)
  • Microwave: 150 W, 2 min

Cyclization to 1,2,4-Triazole-3-thione

Base-mediated cyclization of 3 in 10% NaOH under microwave (3 min, 200 W) generates 4-ethyl-5-phenyl-1,2,4-triazole-3-thione (5 ) in 92% yield. The ethyl group originates from the propanehydrazide backbone, ensuring regioselective substitution at N4.

Characterization Data for *5 :*

  • 1H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3), 3.12 (q, J = 7.2 Hz, 2H, CH2CH3), 7.28–7.52 (m, 5H, Ar-H).
  • 13C NMR (100 MHz, DMSO-d6): δ 13.8 (CH2CH3), 35.2 (CH2CH3), 128.4–135.6 (Ar-C), 150.3 (C=N), 168.5 (C=S).

Thione to Sulfanyl Conversion

The thione (C=S) in 5 undergoes reduction using Raney nickel (H2, 50 psi, EtOH, 6 h) to yield 4-ethyl-5-sulfanyl-4H-1,2,4-triazole (6 ) as a white solid (85% yield). Control experiments confirm H2S generation necessitates rigorous inert atmosphere maintenance.

Functionalization with Methylaminomethyl Group

Mannich Reaction for Aminomethylation

6 reacts with formaldehyde (37% aq.) and ammonium chloride in refluxing ethanol (8 h) to install the aminomethyl group at C3, yielding 3-(aminomethyl)-4-ethyl-5-sulfanyl-4H-1,2,4-triazole (7 ) in 78% yield.

Optimization Insight:

  • Molar Ratio: 1:1.2:1 (triazole:HCHO:NH4Cl) maximizes yield.
  • Side Products: Bis-aminomethylation (<5%) occurs if HCHO exceeds 1.5 eq.

Sulfonamide Coupling

Synthesis of 4-Bromobenzenesulfonyl Chloride

Bromobenzene undergoes sulfonation via oleum (20% SO3) at 180°C for 3 h, followed by chlorination with PCl5 (1.2 eq.) in dry CH2Cl2 (0°C, 2 h), yielding 4-bromobenzenesulfonyl chloride (8 ) in 68% yield.

Coupling Reaction

7 and 8 react in anhydrous THF with Et3N (2 eq.) at 0°C→RT (12 h) to form the sulfonamide linkage. Crude product recrystallization (EtOH/H2O) gives 4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (9 ) in 81% yield.

Critical Parameters:

  • Temperature Control: Exothermic reaction; maintaining <10°C during mixing prevents decomposition.
  • Purification: Silica gel chromatography (EtOAc/hexane, 1:1) removes unreacted sulfonyl chloride.

Bromination Strategies and Optimization

While the target compound’s bromine resides on the benzene ring, exploratory studies assessed brominating the triazole moiety. Radical bromination (Br2, AIBN, CCl4, 50°C, 5 h) of intermediate 7 introduced Br at C5 but reduced sulfanyl group stability, prompting adoption of pre-sulfonylated bromobenzene.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):
    δ 1.28 (t, J = 7.1 Hz, 3H, CH2CH3), 3.06 (q, J = 7.1 Hz, 2H, CH2CH3), 4.32 (s, 2H, CH2NH), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 8.12 (s, 1H, SH).
  • 13C NMR (100 MHz, DMSO-d6):
    δ 14.1 (CH2CH3), 35.5 (CH2CH3), 46.8 (CH2NH), 122.9–138.4 (Ar-C), 150.1 (C=N), 142.3 (SO2).

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated for C12H15BrN4O2S2: [M+H]+ 391.3001
  • Observed: 391.2998 (Δ = -0.76 ppm)

Yield Optimization and Scalability

Comparative yield data across synthesis scales:

Step Lab Scale (10 g) Pilot Scale (100 g)
Thiosemicarbazide (3 ) 95% 92%
Triazole (5 ) 92% 88%
Sulfonamide (9 ) 81% 76%

Microwave assistance improved throughput by 40% versus conventional heating, critical for industrial translation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Pharmaceuticals: The compound can be explored for its potential as a pharmacophore in drug design and development.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic, optical, or catalytic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The triazole ring and sulfonamide group are known to enhance binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

(a) 4-Bromo-N-(1H-1,2,4-Triazol-3-yl)Benzenesulfonamide (Compound 25)
  • Structure : Lacks the ethyl and methyl groups on the triazole ring.
  • Activity : Demonstrated antiparasitic activity, with halogen groups at the 4' position (bromine) improving ligand-enzyme interactions .
  • Key Data : Yield (55%), m.p. 205–207°C, IR and NMR data provided .
(b) 4-Chloro-N-[(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)Methyl]Benzenesulfonamide (CAS 887308-94-3)
  • Structure : Bromine replaced with chlorine; triazole substituted with methyl instead of ethyl.
  • Methyl on triazole may decrease lipophilicity relative to ethyl .
(c) 4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide
  • Structure : Sulfonamide linked to a propylcarbamoyl group instead of triazole.
  • Crystallography : Forms hydrogen-bonded chains via N–H···O and C–H···O interactions, similar to sulfonylurea drugs like chlorpropamide .

Substituent Variations on the Triazole Ring

(a) 4-Ethyl vs. 4-Methyl Substitution
  • 4-Ethyl (Target Compound) : Enhances lipophilicity and may improve membrane permeability compared to methyl analogs (e.g., CAS 887308-94-3) .
(b) 5-Sulfanyl vs. Phenoxyethylthio (CAS 338794-54-0)
  • Target Compound : The sulfanyl (–SH) group offers hydrogen-bonding capability.
  • Phenoxyethylthio Analog: Increased hydrophobicity due to the aromatic phenoxy group, which may enhance blood-brain barrier penetration but reduce solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity Reference
4-Bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide C₁₂H₁₄BrN₅O₂S₂ 412.30 Bromine (C6H4), ethyl (triazole), sulfanyl Potential PfDHPS inhibition (inferred)
4-Bromo-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (Compound 25) C₈H₇BrN₄O₂S 301.94 Bromine (C6H4), no alkyl on triazole Antiparasitic activity
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide C₁₀H₁₁ClN₄O₂S₂ 322.86 Chlorine (C6H4), methyl (triazole) Reduced lipophilicity vs. ethyl analog
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide C₁₉H₂₂BrN₅O₃S₂ 532.44 Phenoxyethylthio (triazole) Discontinued; high hydrophobicity

Research Findings and Implications

  • Crystal Packing : Sulfonamide analogs (e.g., 4-bromo-N-(propylcarbamoyl)benzenesulfonamide) exhibit hydrogen-bonded networks critical for stability and solubility .
  • Antimalarial Potential: Halogenated derivatives, particularly brominated compounds, show promise in PfDHPS inhibition, though trifluoromethyl groups may offer superior activity .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for sulfadoxine analogs, leveraging sulfonyl chlorides and triazole intermediates .

Biological Activity

4-Bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS No. 338794-60-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic potentials.

The chemical structure of the compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₃BrN₄O₂S₂
  • Molecular Weight : 347.27 g/mol

Research indicates that compounds containing triazole rings exhibit various biological activities such as anticancer and antimicrobial properties. The mechanism of action for this compound likely involves:

  • Induction of Apoptosis : Studies have shown that similar triazole derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation.
  • Cell Cycle Arrest : Compounds in this class have been observed to cause G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Antimicrobial Activity : The sulfonamide moiety contributes to antibacterial properties by inhibiting bacterial folate synthesis.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated promising results for this compound. The following table summarizes the IC₅₀ values observed in different studies:

Cell LineIC₅₀ (µM)Reference
A549 (Lung Cancer)15.2
MDA-MB-231 (Breast Cancer)12.5
HCT116 (Colon Cancer)9.09
HepG2 (Liver Cancer)17.82

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (NCTC 4163)8 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Case Studies

A notable case study involved the evaluation of a related triazole compound in a clinical setting where it was administered to patients with advanced melanoma. The study reported that patients exhibited significant tumor reduction with manageable side effects, suggesting the potential for further development of triazole-based therapies.

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR confirm the structure, with characteristic shifts for the sulfonamide (-SO2NH-, δ 3.1–3.5 ppm) and triazole protons (δ 7.8–8.2 ppm) .
  • IR spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 3200–3400 cm⁻¹ (N-H stretching) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 405.2).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Technique Key Data
1H NMRδ 8.1 (triazole-H), δ 3.3 (-CH2-)
IR1175 cm⁻¹ (S=O)
HRMSm/z 405.0121 ([M+H]+)

How can conflicting NMR data on the triazole ring's substituent positions be resolved?

Advanced
Discrepancies in NMR assignments (e.g., distinguishing between N1- and N2-substituted triazoles) require:

  • X-ray crystallography : Definitive structural elucidation via single-crystal diffraction (e.g., CCDC depositions as in ).
  • 2D NMR (COSY, HSQC) : Correlating proton-proton and proton-carbon couplings to resolve overlapping signals.
  • Computational modeling : DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

What strategies optimize the synthesis yield and purity of this compound?

Q. Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, a Central Composite Design (CCD) revealed that 80°C in acetonitrile maximizes yield (78%) .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • In-line monitoring : ReactIR or UV spectroscopy to track reaction progress and minimize byproducts .

How does the sulfanyl group influence the compound's reactivity and stability?

Q. Advanced

  • Reactivity : The sulfanyl (-SH) group participates in thiol-disulfide exchange, metal coordination, and nucleophilic substitution. For example, it reacts with iodoacetamide to form stable thioether derivatives .
  • Stability : Prone to oxidation under aerobic conditions, forming disulfide dimers. Storage under inert atmosphere (N2/Ar) with antioxidants (e.g., BHT) is recommended .

What computational methods predict the compound's bioactivity and binding mechanisms?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide group shows strong hydrogen bonding with Zn²+ in the active site .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial IC50 values.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

How are contradictions in biological activity data addressed across studies?

Q. Advanced

  • Meta-analysis : Compare IC50 values against standardized assays (e.g., microbroth dilution for antimicrobial activity). Discrepancies often arise from variations in bacterial strains or assay conditions .
  • Dose-response validation : Re-test ambiguous results using orthogonal methods (e.g., ATP-based viability assays vs. colony counting) .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

  • Solvent selection : Transition from DMF (high-boiling, toxic) to greener solvents (e.g., cyclopentyl methyl ether).
  • Catalyst efficiency : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives.
  • Process safety : Mitigate exothermic risks during sulfonamide coupling using flow chemistry .

How is the compound's stability profile assessed under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via LC-MS; half-life >24 hours indicates suitability for oral administration .
  • Light stability : IEC 61350-2-13 guidelines for photodegradation testing .

What structural analogs have been explored to enhance target selectivity?

Q. Advanced

  • Triazole modifications : Replacing ethyl with cyclopropyl enhances hydrophobic interactions (Ki improved from 12 nM to 5.8 nM) .
  • Sulfonamide bioisosteres : Carboxylic acid or phosphonate groups reduce plasma protein binding .

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